molecular formula C15H19F2NO4 B12845621 Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate

Cat. No.: B12845621
M. Wt: 315.31 g/mol
InChI Key: DARKPXOKYWMLBE-LBPRGKRZSA-N
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Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and (S)-2-amino-3-(2,5-difluorophenyl)propanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Yields substituted aromatic compounds.

Scientific Research Applications

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-amino-3-(2,5-difluorophenyl)propanoate: Lacks the Boc protecting group.

    Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the difluoro substituents on the phenyl ring.

Uniqueness

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate is unique due to the presence of both the Boc protecting group and the difluorophenyl group. This combination imparts distinct reactivity and stability, making it valuable in synthetic and pharmaceutical applications.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

methyl (2S)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)8-9-7-10(16)5-6-11(9)17/h5-7,12H,8H2,1-4H3,(H,18,20)/t12-/m0/s1

InChI Key

DARKPXOKYWMLBE-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)OC

Origin of Product

United States

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